molecular formula C12H16O2S B2904022 Cyclohexyl-[2]thienyl-acetic acid CAS No. 51535-53-6

Cyclohexyl-[2]thienyl-acetic acid

Cat. No. B2904022
CAS RN: 51535-53-6
M. Wt: 224.32
InChI Key: NCUWIWAVNLFJQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves processes like esterification and hydrogenation . For instance, cyclohexyl acetate can be produced from the esterification of cyclohexene with acetic acid, followed by hydrogenation to produce cyclohexanol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include hydrogenation and esterification . For example, cyclohexyl acetate can be hydrogenated to produce cyclohexanol . The oxidation of cyclohexane can also lead to the production of cyclohexyl hydroperoxide, which can further decompose to form cyclohexanone and cyclohexanol .

Mechanism of Action

Target of Action

The primary target of Cyclohexyl-2It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with palladium catalysts and organoboron reagents, which are commonly used in these reactions .

Mode of Action

The exact mode of action of Cyclohexyl-2Based on its potential use in suzuki–miyaura coupling reactions , it can be inferred that it may participate in the formation of carbon-carbon bonds. This involves an oxidative addition step, where palladium donates electrons to form a new Pd–C bond, and a transmetalation step, where organoboron reagents transfer organic groups to palladium .

Biochemical Pathways

The specific biochemical pathways affected by Cyclohexyl-2Similar compounds have been involved in the production of cyclohexanol , a key intermediate in the production of ε-caprolactam . This process involves the esterification of cyclohexene with acetic acid to form cyclohexyl acetate, followed by its hydrogenation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyclohexyl-2thienyl-acetic acid.

Result of Action

The molecular and cellular effects of Cyclohexyl-2Similar compounds have been used in the production of cyclohexanol , suggesting that Cyclohexyl-2thienyl-acetic acid may also be involved in similar chemical reactions.

Action Environment

The action, efficacy, and stability of Cyclohexyl-2thienyl-acetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant, suggesting that the compound may exhibit stability under a variety of conditions . 2thienyl-acetic acid.

properties

IUPAC Name

2-cyclohexyl-2-thiophen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c13-12(14)11(10-7-4-8-15-10)9-5-2-1-3-6-9/h4,7-9,11H,1-3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUWIWAVNLFJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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